

a role of CCR8 in inflammatory diseases

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An In-depth Technical Guide on the Role of CCR8 in Inflammatory Diseases

Introduction

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant, albeit complex, role in orchestrating immune responses.[1][2][3] Its function is primarily mediated through its interaction with specific chemokine ligands, which guides the migration and activation of various immune cell populations. Initially explored for its role in Th2-mediated allergic inflammation, recent research has unveiled its involvement in a broader spectrum of inflammatory conditions and its emergence as a major target in immuno-oncology. This guide provides a comprehensive overview of CCR8's function in inflammatory diseases, its signaling pathways, cellular expression, and its potential as a therapeutic target for researchers, scientists, and drug development professionals.

The principal and exclusive ligand for CCR8 in both humans and mice is C-C motif chemokine ligand 1 (CCL1).[1][4] Other chemokines, such as CCL8 and CCL16, can also bind to murine CCR8, while human CCR8 can additionally be activated by CCL18.[1][4][5] The CCL1/CCR8 axis is central to the receptor's function, promoting the migration of CCR8-expressing cells to sites of inflammation where CCL1 is produced.[6]

Cellular Expression of CCR8

CCR8 expression is predominantly found on specific subsets of immune cells, particularly T lymphocytes, but also on myeloid cells and innate lymphoid cells. This selective expression pattern is key to its role in different pathological contexts.



Cell Type	Key Contexts of Expression	References
Regulatory T cells (Tregs)	Highly expressed on tumor- infiltrating Tregs, where it marks a particularly suppressive phenotype. Lower expression on peripheral Tregs.	[4][6][7][8][9][10]
Th2 cells	Preferentially expressed on Th2 cells, implicated in their trafficking to sites of allergic inflammation.	[4][11][12][13][14][15]
Monocytes / Macrophages	Expressed on peritoneal macrophages and tumorassociated macrophages (TAMs). CCR8 expression is upregulated in macrophages from COPD patients.	[16][17][18]
Innate Lymphoid Cells (ILCs)	Found on group 1 ILCs (ILC1s) and group 2 ILCs (ILC2s) in the intestine, playing a role in mucosal homeostasis.	[7][19][20]
Other T cell subsets	Expressed on skin-homing T cells.	[5][21]
Eosinophils	Detected on antigen-activated eosinophils.	[11]

The CCR8 Signaling Pathway

As a GPCR, CCR8 activation by its ligands initiates a cascade of intracellular signaling events that culminate in cellular responses such as chemotaxis, activation, and cytokine production. The binding of a ligand like CCL1 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gai family.

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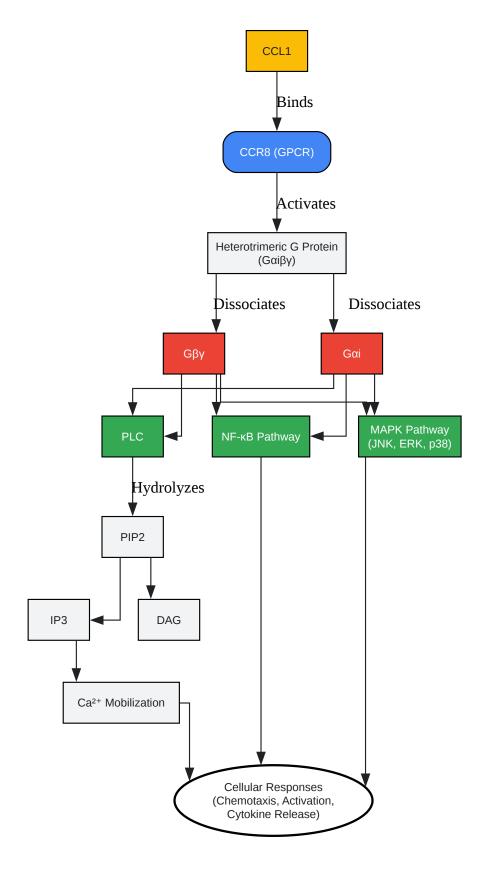




Key downstream events include:

- G Protein Dissociation: The activated Gαi subunit and the Gβy complex dissociate to interact with downstream effectors.
- Calcium Mobilization: Activation of phospholipase C (PLC) by the G protein subunits leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.
- MAPK and NF-κB Activation: CCR8 signaling can activate mitogen-activated protein kinase (MAPK) pathways (including JNK, ERK, and p38) and the NF-κB pathway, which are crucial for gene transcription related to inflammation and cell survival.[17]
- STAT3 Activation: In some contexts, such as in tumor-infiltrating myeloid cells, CCR8 signaling leads to the activation of STAT3.[16]
- Cross-talk with TLRs: Evidence suggests cross-talk between CCR8 and Toll-like receptor 4
 (TLR4) signaling pathways in macrophages, indicating a role in innate immune responses.
 [17][18]





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Caption: Simplified CCR8 signaling cascade.



Role of CCR8 in Specific Inflammatory Diseases

The function of CCR8 varies significantly depending on the disease context and the primary immune cells involved. Its role can be pro-inflammatory, protective, or in some cases, non-essential, leading to conflicting reports in the literature.

Allergic Asthma and Airway Inflammation

The role of CCR8 in asthma is controversial. As a receptor preferentially expressed on Th2 cells, it was initially considered a key player in recruiting these cells to the airways.[13][14][15]

- Pro-inflammatory Evidence: Studies have shown that CCR8 and its ligands are upregulated
 in the lungs of asthmatics following allergen challenge.[13][14] The number of CCR8+ cells
 has been positively correlated with the severity of the late asthmatic response.[14] One study
 using CCR8 knockout mice reported diminished Th2 responses and impaired eosinophil
 recruitment in airway inflammation models.[15]
- Conflicting Evidence: Conversely, other studies using CCR8-deficient mice or neutralizing
 antibodies against its ligand found that the absence of CCR8 signaling did not affect the
 development of pulmonary eosinophilia or Th2 cytokine responses.[11][12] These
 discrepancies may be due to differences in experimental models or the specific allergens
 used.[13][15]

Finding in Allergic Airway Disease Models	Outcome	References
CCR8 expression on infiltrating Th2 cells	Approx. 28% of CCR4+ Th2 cells co-express CCR8	[14]
CCR8 knockout (KO) mice (OVA challenge)	Significant reduction in eosinophils, CD4+ T cells, and macrophages	[18][22]
CCR8 KO mice (alternative OVA challenge)	No effect on pulmonary eosinophilia or Th2 responses	[11][12]
Anti-TCA-3 (CCL1) neutralizing antibody	Failed to inhibit airway allergic inflammation	[11][12]

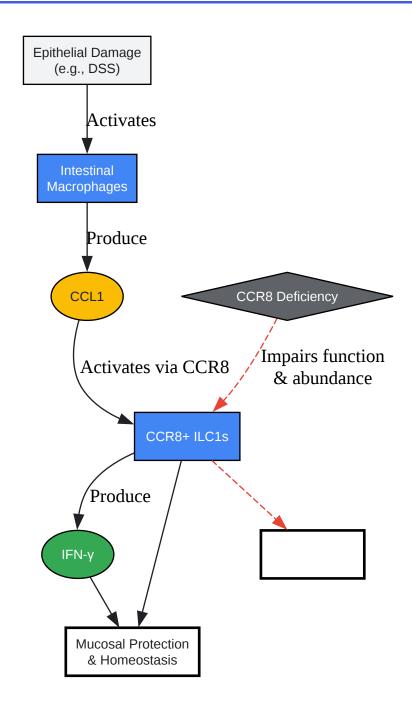


Inflammatory Bowel Disease (IBD)

In contrast to asthma, the CCL1/CCR8 axis appears to play a protective role in intestinal inflammation, particularly in models of colitis.

- Protective Function: CCR8 and CCL1 expression are upregulated in patients with Ulcerative Colitis (UC) and in mouse models of colitis.[7][20] Studies have shown that CCR8-deficient mice develop more severe colitis, characterized by greater weight loss and increased mucosal damage, compared to wild-type controls.[7][19][23]
- Mechanism: This protective effect is mediated by the CCL1 ligand.[7] CCR8 is expressed on
 a subset of intestinal innate lymphoid cells (ILCs) that produce IFN-y.[7][23] The
 CCL1/CCR8 pathway supports the function and abundance of these ILCs, which are critical
 for maintaining intestinal homeostasis and promoting mucosal protection after epithelial
 damage.[7][23]





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Caption: Role of the CCL1/CCR8 axis in IBD.

Psoriasis and Other Skin Inflammations

CCR8 is implicated in the pathogenesis of inflammatory skin diseases through its role in recruiting specific T cell subsets to the skin.



- Psoriasis: CCR8 receptors are found on T cells and dendritic cells within psoriatic lesions.
 [24] The skin-homing phenotype of T cells often involves the expression of CCR4 and CCR8.
 [5][21]
- Atopic Dermatitis: More CCR8-expressing cells are found in the inflamed skin of individuals
 with active atopic dermatitis compared to healthy skin.[5] Preclinical studies have
 demonstrated a role for CCR8 in this condition.[4][9]

CCR8 as a Therapeutic Target

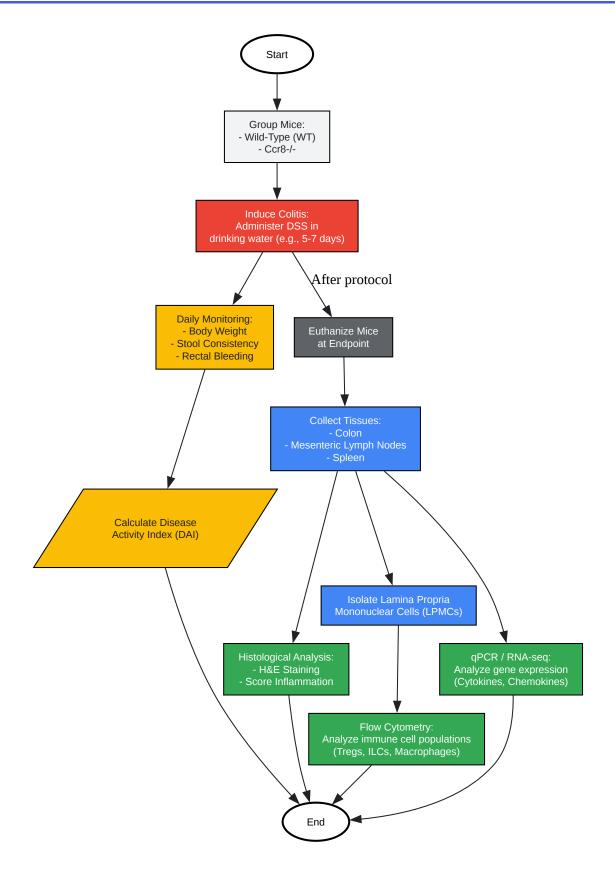
Given its selective expression on key immune cell populations, CCR8 has emerged as an attractive therapeutic target.[25] The therapeutic strategy depends on the disease context.

- Antagonism for Pro-Inflammatory Roles: In diseases where CCR8-mediated cell recruitment is pathogenic (e.g., potentially in certain allergic conditions), CCR8 antagonists could block this migration and reduce inflammation.[4][26]
- Agonism for Protective Roles: In conditions like IBD where the CCR8 axis is protective, agonists could potentially enhance mucosal healing and homeostasis.
- Depletion of CCR8+ Cells: The most advanced therapeutic strategies target CCR8 for cell
 depletion, particularly in cancer, where depleting highly suppressive CCR8+ Tregs in the
 tumor microenvironment can enhance anti-tumor immunity.[9][10][28] This approach could
 theoretically be applied to T-cell-driven inflammatory diseases, but carries the risk of
 disrupting immune homeostasis.

Appendix: Key Experimental Methodologies A. Workflow for a DSS-Induced Colitis Mouse Model

This experimental workflow is commonly used to investigate the role of genes like Ccr8 in intestinal inflammation.





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Caption: Experimental workflow for DSS-induced colitis.



Protocol Details:

- Animal Groups: Age- and sex-matched wild-type and Ccr8 knockout (Ccr8-/-) mice are used.
- Induction: Acute colitis is induced by administering 2-5% Dextran Sulfate Sodium (DSS) in the drinking water for a defined period (typically 5-9 days).
- Clinical Scoring: Mice are monitored daily for weight loss, stool consistency, and bleeding to calculate a Disease Activity Index (DAI).[7]
- Tissue Harvest: At the experimental endpoint, colons are collected for length measurement and histological analysis. Mesenteric lymph nodes and spleen may also be collected.
- Cell Isolation: Lamina propria mononuclear cells (LPMCs) are isolated from the colon tissue via enzymatic digestion.
- Analysis:
 - Histology: Colon sections are stained (e.g., with H&E) to score for inflammation, epithelial damage, and immune cell infiltration.
 - Flow Cytometry: Isolated LPMCs are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, FoxP3, CD45, F4/80) and intracellular cytokines (e.g., IFN-γ) to quantify different immune cell populations.[7]
 - Gene Expression: RNA is extracted from colon tissue to measure the expression of genes like Ccr8, Ccl1, and various cytokines using quantitative PCR (qPCR).[7]

B. Flow Cytometry for Identifying CCR8+ Immune Cells

Objective: To identify and quantify the percentage of a specific immune cell subset (e.g., Tregs, Th2 cells) that expresses CCR8.

Materials:

- Single-cell suspension from blood (PBMCs) or tissue (e.g., LPMCs).
- Flow cytometry buffer (e.g., PBS with 2% FBS).



- Fc receptor blocking antibody (e.g., anti-CD16/32).
- Fluorochrome-conjugated antibodies:
 - Anti-CCR8
 - Lineage markers (e.g., Anti-CD4, Anti-FoxP3 for Tregs; Anti-CD4, Anti-GATA3 for Th2 cells).
 - Viability dye (to exclude dead cells).
- Intracellular staining buffer kit (if staining for intracellular markers like FoxP3).
- Flow cytometer.

Procedure:

- Prepare Cells: Isolate single cells from the tissue of interest.
- Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
- Surface Staining: Incubate cells with the cocktail of surface marker antibodies (e.g., anti-CD4, anti-CCR8) in the dark on ice.
- Wash: Wash cells with flow cytometry buffer to remove unbound antibodies.
- Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins like FoxP3, fix the cells and then permeabilize the cell membranes using a specialized buffer system.
- Intracellular Staining: Incubate the permeabilized cells with the intracellular antibody cocktail (e.g., anti-FoxP3).
- Final Wash: Wash the cells again.
- Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer.



 Analysis: Using flow cytometry analysis software, gate on live single cells, then on the lymphocyte population, then on the specific T cell subset (e.g., CD4+ cells), and finally quantify the percentage of those cells that are positive for CCR8.

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